molecular formula C27H42O3 B1233291 HU-308 CAS No. 1220887-84-2

HU-308

Cat. No.: B1233291
CAS No.: 1220887-84-2
M. Wt: 414.6 g/mol
InChI Key: CFMRIVODIXTERW-BHIFYINESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of onternabez involves several steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of onternabez follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize impurities. The process is carefully monitored to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Onternabez undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving onternabez include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions are typically derivatives of onternabez with modified functional groups. These derivatives are often tested for their activity at the CB2 receptor to identify potential new therapeutic agents .

Scientific Research Applications

Anti-inflammatory Effects

HU-308 has been shown to reduce inflammation in various models. For instance, in a study involving mice with adjuvant-induced arthritis (AIA), this compound treatment led to a significant reduction in joint inflammation by modulating CD4+ T cell differentiation. Specifically, it decreased Th17 cell levels while increasing regulatory T cell (Treg) infiltration, thereby restoring the Th17/Treg balance .

Study Model Findings
Tian et al., 2025Adjuvant-Induced ArthritisReduced Th17 cells; increased Treg cells; restored immune balance
MDPI, 2022Pneumonia-Induced ALIReduced systemic inflammation without suppressing pulmonary immune response

Pain Management

This compound demonstrates peripheral analgesic effects by acting on CB2 receptors located on peripheral nerve terminals. In animal models, it has been observed to alleviate pain without central nervous system involvement, thus minimizing the risk of psychoactive side effects common with other cannabinoids .

Immune Modulation

Research indicates that this compound can modulate immune responses effectively. In studies involving pneumonia-induced acute lung injury (ALI), this compound administration reduced systemic inflammation while preserving pulmonary immune function . This dual action is particularly valuable for treating conditions where both inflammation and immune response need to be managed.

Potential in Neurodegenerative Diseases

Emerging studies suggest that this compound may have therapeutic potential in neurodegenerative diseases such as Parkinson's disease. It is hypothesized that its anti-inflammatory properties could mitigate neuroinflammation associated with such conditions . However, further research is necessary to establish its efficacy and safety in this context.

Case Study 1: Adjuvant-Induced Arthritis Model

In a controlled study on mice with adjuvant-induced arthritis, treatment with this compound resulted in:

  • A reduction in joint swelling.
  • Modulation of T cell subsets leading to decreased inflammatory markers.
    This study highlights the therapeutic potential of this compound in autoimmune conditions.

Case Study 2: Acute Lung Injury

In a model of pneumonia-induced acute lung injury:

  • Mice treated with this compound exhibited lower ALI scores compared to untreated controls.
  • The treatment did not compromise pulmonary immunity, indicating a safe profile for managing lung inflammation .

Mechanism of Action

Onternabez exerts its effects by selectively binding to and activating the CB2 receptor. This receptor is primarily found in the peripheral tissues, including the immune system. Activation of the CB2 receptor by onternabez leads to anti-inflammatory and immunomodulatory effects. The molecular pathways involved include the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases (MAPKs) .

Comparison with Similar Compounds

Onternabez is unique in its high selectivity for the CB2 receptor compared to other cannabinoids. Similar compounds include:

Onternabez stands out due to its high selectivity for the CB2 receptor, making it a valuable tool in research and potential therapeutic applications .

Biological Activity

HU-308 is a selective agonist for the cannabinoid receptor type 2 (CB2), which plays a significant role in various biological processes, particularly in inflammation and pain modulation. This article provides a detailed overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and implications for therapeutic use.

This compound primarily interacts with the CB2 receptor, which is predominantly expressed in peripheral tissues and immune cells. Unlike cannabinoid receptor type 1 (CB1), which is primarily found in the central nervous system, CB2 activation does not produce psychoactive effects. The compound has been shown to inhibit cyclic AMP production in CB2-transfected cells, indicating its role as a potent agonist for this receptor.

Key Findings:

  • Cyclic AMP Inhibition: this compound inhibits forskolin-stimulated cyclic AMP production in a concentration-dependent manner with an EC50 value of approximately 5.57 nM in CB2-transfected cells .
  • Peripheral Analgesic Effects: The analgesic effects of this compound are mediated through CB2 receptors, as evidenced by its ability to reduce pain behaviors in animal models without affecting central nervous system functions .

Biological Activities

  • Anti-inflammatory Effects:
    • This compound has demonstrated significant anti-inflammatory properties in various models. It reduces cytokine release and inhibits leukocyte adhesion, which are critical factors in inflammatory responses .
    • In a study involving pneumonia-induced acute lung injury (ALI), this compound administration reduced systemic inflammation without impairing pulmonary immune responses .
  • Pain Modulation:
    • Research indicates that this compound effectively alleviates pain associated with conditions like osteoarthritis by enhancing the expression of protective proteins such as SOX9 in chondrocytes, thus maintaining joint integrity .
    • In models of neuropathic pain, this compound exhibited antihyperalgesic and antiallodynic effects, further supporting its potential as a non-psychotropic analgesic .
  • Hepatic Protection:
    • Studies have shown that this compound protects against hepatic ischemia-reperfusion injury by attenuating oxidative stress and inflammatory responses. It significantly reduced markers of liver damage, such as transaminases and lactate dehydrogenase levels .

Case Studies and Research Findings

StudyModelFindings
Read & Dray (2008)Osteoarthritis in miceThis compound improved pain sensitivity and joint integrity; increased SOX9 expression in human chondrocytes .
MDPI Study (2022)Pneumonia-induced ALIReduced systemic inflammation; preserved pulmonary immune function; modestly decreased histological lung injury .
Pivotal Advance Study (2007)Hepatic ischemia-reperfusionAttenuated liver damage; reduced oxidative stress markers; prevented neutrophil infiltration .

Q & A

Basic Research Questions

Q. What experimental methods are used to confirm HU-308’s selectivity for CB2 over CB1 receptors?

this compound’s CB2 selectivity is validated through competitive binding assays and functional studies. For example, displacement assays using [³H]CP 55,940 in CB1- and CB2-expressing cell membranes demonstrate this compound’s higher affinity for CB2 (Ki = 22.7 nM vs. >10 µM for CB1) . GTPγS binding assays further confirm CB2-specific activation, as this compound induces G-protein coupling in CB2-expressing membranes but not CB1 . Researchers should combine radioligand displacement with functional assays (e.g., cAMP inhibition) to confirm receptor specificity .

Q. How is this compound’s anti-inflammatory activity assessed in preclinical models?

Common models include collagen-induced arthritis (CIA) in mice, where this compound (1 mg/kg) reduces joint swelling, synovial hyperplasia, and pro-inflammatory cytokines (IL-6, MMP-3) via CB2-dependent inhibition of ERK1/2 and p38 MAPK phosphorylation . In vitro, dose-response experiments using splenocytes or macrophages measure cytokine suppression (e.g., IL-5, IL-13) via ELISA or flow cytometry .

Q. What are standard dosing protocols for this compound in rodent studies?

this compound is typically administered intraperitoneally at 1–5 mg/kg. In hepatic ischemia-reperfusion (I/R) injury models, pretreatment with 5 mg/kg this compound significantly reduces ALT, LDH, and oxidative stress markers . Dose-dependent effects on Th2 cell differentiation are observed at 1–10 µM in vitro . Researchers should optimize doses based on target tissues and receptor density.

Advanced Research Questions

Q. How does this compound modulate divergent signaling pathways (e.g., JAK-STAT vs. MAPK) in different cell types?

In CD4+ T cells, this compound suppresses Th2 differentiation by upregulating SOCS3, which inhibits IL-2/STAT5 signaling . Conversely, in osteoblasts or synovial fibroblasts, it inhibits ERK1/2 and p38 MAPK phosphorylation, reducing proliferation and cytokine release . Researchers should use RNA-seq or phosphoproteomics to map pathway-specific effects and validate findings with kinase inhibitors (e.g., PD98059 for ERK1/2) .

Q. How can contradictory findings on this compound’s receptor dependence be resolved?

In CB2 knockout (CB2⁻/⁻) mice, this compound enhances DOI-induced repetitive behaviors (e.g., ear scratching), suggesting non-CB2 mechanisms . To reconcile this, employ conditional knockout models (e.g., CD4+ T cell-specific CB2 deletion) or screen for off-target interactions using broad-spectrum receptor panels. Functional assays (e.g., GTPγS binding) in CB2⁻/⁻ tissues can identify alternative pathways .

Q. What strategies optimize this compound’s efficacy in neuroprotection studies?

Co-administration with MEK inhibitors (e.g., PD98059) potentiates this compound’s anti-proliferative effects in osteoblasts by synergistically blocking ERK1/2 . In retinal or hepatic models, formulate this compound in lipid-based carriers (e.g., soybean oil) to improve bioavailability . Real-time TR-FRET assays using fluorescent probes (e.g., probe 3B) enable precise kinetic analysis of this compound binding .

Q. How does this compound’s efficacy vary across developmental stages or sexes?

In juvenile mice, this compound (5 mg/kg) suppresses DOI-induced repetitive behaviors more effectively in females than males, likely due to hormonal modulation of CB2 expression . Researchers should stratify results by age and sex, using qPCR to correlate CB2 receptor levels with behavioral outcomes .

Q. Methodological Considerations

Q. What controls are essential when studying this compound in CB2-dependent processes?

Include CB2 antagonists (e.g., AM630) to confirm receptor mediation . For in vitro work, use CB2⁻/⁻ cell lines or siRNA knockdown to isolate CB2-specific effects . Always compare this compound with pan-cannabinoid agonists (e.g., THC) to assess selectivity .

Q. How should researchers address this compound’s solubility and stability in experiments?

this compound is soluble in DMSO (2 mg/mL) but requires dilution in saline or soybean oil for in vivo use . Store aliquots at -20°C to prevent degradation. Monitor stability via HPLC and adjust vehicle composition to avoid solvent toxicity .

Q. Data Interpretation and Reporting

Q. How to present conflicting data on this compound’s dual roles in inflammation and behavior?

Clearly delineate context-dependent mechanisms (e.g., immune vs. neuronal CB2 activation) in the discussion. Use pathway enrichment analysis (e.g., KEGG) to highlight tissue-specific signaling networks . Report negative findings transparently, such as lack of CB2-mediated effects in certain models .

Q. What statistical approaches are recommended for this compound dose-response studies?

Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values . For behavioral data, apply mixed-effects models to account for repeated measures and individual variability . Report SEM and effect sizes to enhance reproducibility .

Properties

CAS No.

1220887-84-2

Molecular Formula

C27H42O3

Molecular Weight

414.6 g/mol

IUPAC Name

[(1R,4R,5R)-4-[2,6-dimethoxy-4-(2-methyloctan-2-yl)phenyl]-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methanol

InChI

InChI=1S/C27H42O3/c1-8-9-10-11-12-26(2,3)19-14-23(29-6)25(24(15-19)30-7)20-13-18(17-28)21-16-22(20)27(21,4)5/h13-15,20-22,28H,8-12,16-17H2,1-7H3/t20-,21+,22-/m1/s1

InChI Key

CFMRIVODIXTERW-BHIFYINESA-N

SMILES

CCCCCCC(C)(C)C1=CC(=C(C(=C1)OC)C2C=C(C3CC2C3(C)C)CO)OC

Isomeric SMILES

CCCCCCC(C)(C)C1=CC(=C(C(=C1)OC)[C@@H]2C=C([C@@H]3C[C@H]2C3(C)C)CO)OC

Canonical SMILES

CCCCCCC(C)(C)C1=CC(=C(C(=C1)OC)C2C=C(C3CC2C3(C)C)CO)OC

Synonyms

icyclo(3.1.1)hept-2-ene-2-methanol, 4-(4-(1,1-dimethylheptyl)-2,6-dimethoxyphenyl)-6,6-dimethyl-, (1R,4S,5R)-
HU 308
HU 433
HU-308
HU308

Origin of Product

United States

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